6-Chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester
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Overview
Description
6-Chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester is a chemical compound with the molecular formula C9H7ClN2O3 and a molecular weight of 226.62 g/mol . This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds . The reaction conditions often include the use of a base and a catalytic amount of copper(I) iodide (CuI) to facilitate the cyclization process . The formation of the corresponding imine is a key intermediate step in this synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-Chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.
Indole-3-carboxylic acid: Another indole derivative with applications in drug development and biological research.
Indole-3-carboxaldehyde: Used in the synthesis of various indole derivatives with potential therapeutic properties.
Uniqueness
6-Chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and hydroxy groups on the indazole ring enhances its reactivity and potential for forming diverse derivatives .
Biological Activity
6-Chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester (hereafter referred to as "the compound") is a derivative of indazolecarboxylic acid, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H10ClN3O3
- Molecular Weight : 243.66 g/mol
- IUPAC Name : this compound
The biological activity of the compound is primarily attributed to its interaction with various biomolecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Cell Cycle Arrest : Research indicates that it may induce G2/M phase cell cycle arrest in certain cancer cell lines, which is crucial for preventing tumor growth.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation as an antibiotic agent.
Anticancer Activity
A study investigated the effects of the compound on non-small cell lung cancer (NSCLC) cells. The findings indicated that treatment with the compound resulted in significant cytotoxic effects, as evidenced by:
- Cell Viability Assays : IC50 values were determined through MTT assays, showing effective inhibition of cell growth.
- Mechanistic Studies : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) values demonstrated efficacy against these strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Case Studies
-
Study on Anticancer Properties :
A recent study published in Cancer Letters demonstrated that the compound inhibited tumor growth in a xenograft model of NSCLC. The treated group showed a significant reduction in tumor volume compared to controls, suggesting its potential as a therapeutic agent. -
Antimicrobial Screening :
In a screening campaign involving over 150,000 compounds, the compound was identified as a promising candidate for further development due to its selective activity against multidrug-resistant bacterial strains.
Properties
Molecular Formula |
C9H7ClN2O3 |
---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
methyl 6-chloro-3-oxo-2,3a-dihydroindazole-4-carboxylate |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-9(14)5-2-4(10)3-6-7(5)8(13)12-11-6/h2-3,7H,1H3,(H,12,13) |
InChI Key |
MDIWPCCQTAFERB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=NNC(=O)C12)Cl |
Origin of Product |
United States |
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